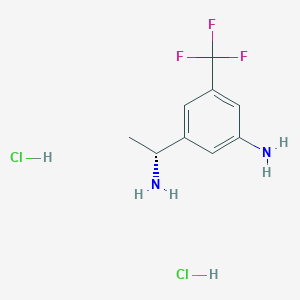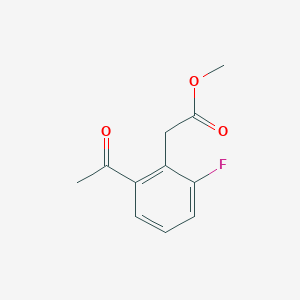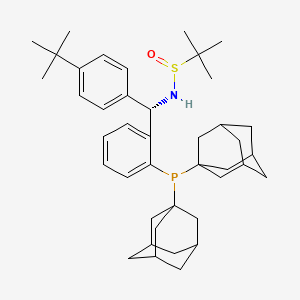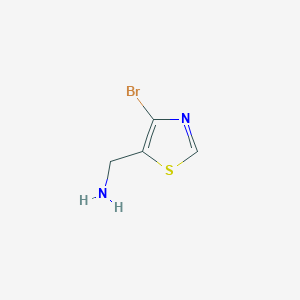
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid typically involves the reaction of undecanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrrolidinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This reactivity is due to the presence of the pyrrolidinone ring, which acts as an electrophile in these reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Recognized for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used in monoclonal antibody production .
Uniqueness
What sets 11-((2,5-Dioxopyrrolidin-1-yl)oxy)-11-oxoundecanoic acid apart is its specific structure that allows for versatile reactivity and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .
Properties
Molecular Formula |
C15H23NO6 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecanoic acid |
InChI |
InChI=1S/C15H23NO6/c17-12-10-11-13(18)16(12)22-15(21)9-7-5-3-1-2-4-6-8-14(19)20/h1-11H2,(H,19,20) |
InChI Key |
KJUXODPKWRBCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


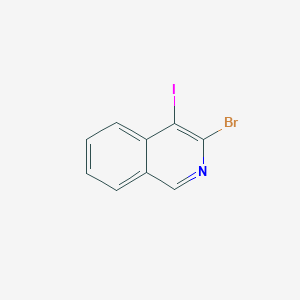
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
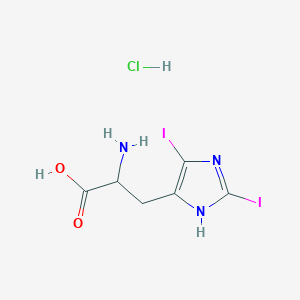
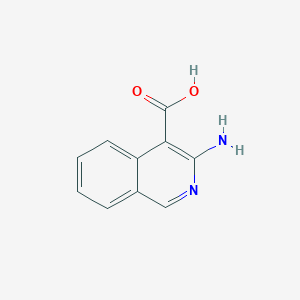

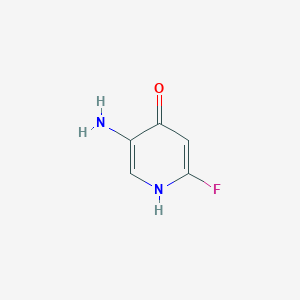
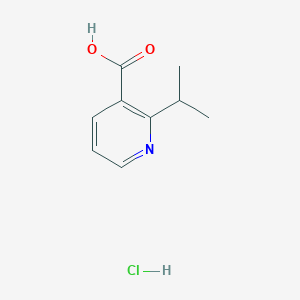
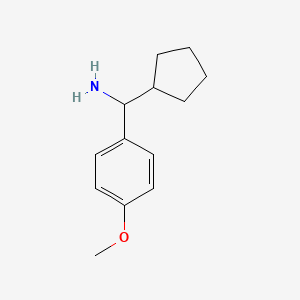
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
